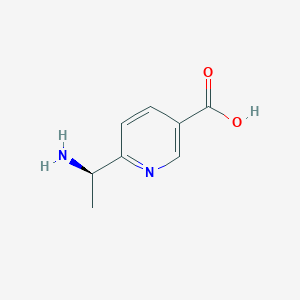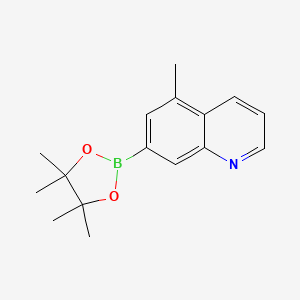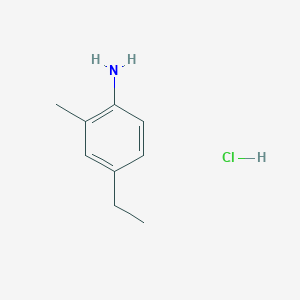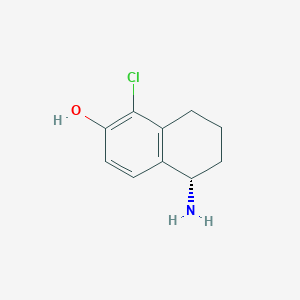
2-Acetyl-1,4-dihydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-1,4-dihydroxyanthracene-9,10-dione is an organic compound with a complex structure that includes both acetyl and dihydroxy groups attached to an anthracene-9,10-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1,4-dihydroxyanthracene-9,10-dione typically involves the acetylation of 1,4-dihydroxyanthracene-9,10-dione. This can be achieved through a Friedel-Crafts acylation reaction, where 1,4-dihydroxyanthracene-9,10-dione is treated with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-Acetyl-1,4-dihydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2-Acetyl-1,4-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments. Its unique structure allows for the formation of complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it a valuable component in various industrial processes.
作用机制
The mechanism of action of 2-Acetyl-1,4-dihydroxyanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cell damage or death. Additionally, its ability to form complexes with metal ions may play a role in its biological activity.
相似化合物的比较
Similar Compounds
1,4-Dihydroxyanthracene-9,10-dione: A closely related compound with similar chemical properties but lacking the acetyl group.
2-Ethylanthraquinone: Another derivative of anthraquinone with an ethyl group instead of an acetyl group.
1,2-Dihydroxyanthracene-9,10-dione: An isomer with hydroxyl groups at different positions.
Uniqueness
2-Acetyl-1,4-dihydroxyanthracene-9,10-dione is unique due to the presence of both acetyl and dihydroxy groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
111649-79-7 |
|---|---|
分子式 |
C16H10O5 |
分子量 |
282.25 g/mol |
IUPAC 名称 |
2-acetyl-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H10O5/c1-7(17)10-6-11(18)12-13(16(10)21)15(20)9-5-3-2-4-8(9)14(12)19/h2-6,18,21H,1H3 |
InChI 键 |
ISMYHHALHAHTGI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromoselenophene-2-yl)-2,5-dihydro-2,5-bis(2-octyldodecyl)-](/img/structure/B15248418.png)

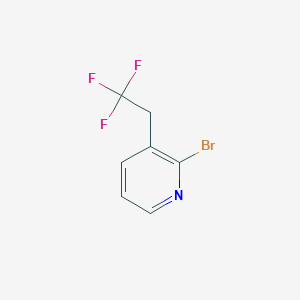

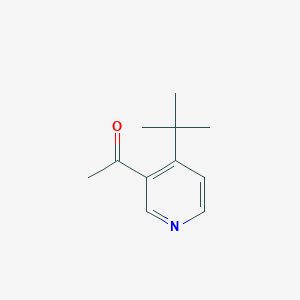
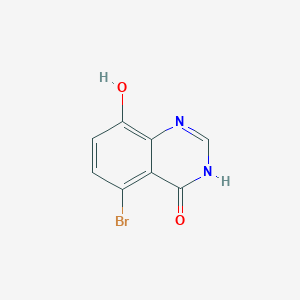
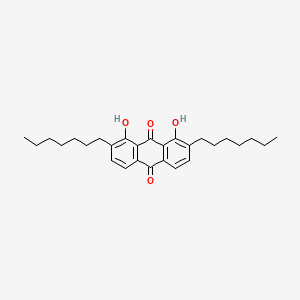
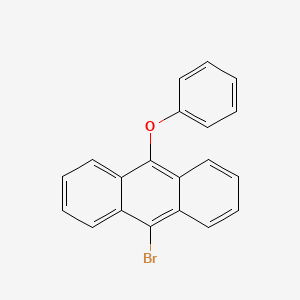
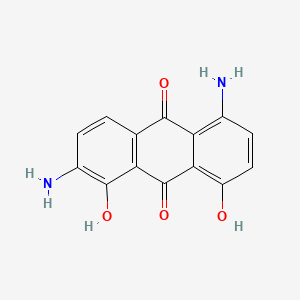
![7-Methyl-5-thioxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15248468.png)
